6-tert-butyl-2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-TERT-BUTYL-2-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-TERT-BUTYL-2-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Condensation with 3,4-Dimethoxybenzaldehyde: The final step involves the condensation of the benzothiophene derivative with 3,4-dimethoxybenzaldehyde in the presence of a suitable base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
6-TERT-BUTYL-2-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, which can vary depending on its application. For instance:
Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity.
Chemical Reactivity: The presence of functional groups such as the imine and benzothiophene core allows it to participate in various chemical reactions, influencing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- **6-TERT-BUTYL-8-{[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7(8H)-ONE
- **6-TERT-BUTYL-4-{[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-3-(METHYLSULFANYL)-1,2,4-TRIAZIN-5(4H)-ONE
Uniqueness
The uniqueness of 6-TERT-BUTYL-2-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE lies in its specific structural features, such as the combination of the benzothiophene core with the tert-butyl and dimethoxyphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H26N2O2S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
6-tert-butyl-2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C22H26N2O2S/c1-22(2,3)15-7-8-16-17(12-23)21(27-20(16)11-15)24-13-14-6-9-18(25-4)19(10-14)26-5/h6,9-10,13,15H,7-8,11H2,1-5H3/b24-13+ |
InChI Key |
OSFZQNVLAMMVOQ-ZMOGYAJESA-N |
Isomeric SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)/N=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)N=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.